N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide
Description
N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide is a complex organic compound that features a cyclooctylamino group attached to a cyclobutyl ring, which is further connected to a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c21-23(22,16-11-7-4-8-12-16)20-18-14-13-17(18)19-15-9-5-2-1-3-6-10-15/h4,7-8,11-12,15,17-20H,1-3,5-6,9-10,13-14H2/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQNEMVHWWTTFX-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2CCC2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)N[C@@H]2CC[C@@H]2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the cyclooctylamino group: This step involves the reaction of the cyclobutyl ring with cyclooctylamine under controlled conditions.
Attachment of the benzenesulfonamide moiety: This is usually done through sulfonation reactions where the cyclooctylamino-cyclobutyl intermediate is reacted with benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclooctylamino)benzenesulfonamide
- N-(cyclobutyl)benzenesulfonamide
- N-(cyclooctylamino)cyclobutylamine
Uniqueness
N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide is unique due to the combination of its cyclooctylamino and cyclobutyl groups, which confer distinct steric and electronic properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
